

# In-Depth Technical Guide: Anticancer Agent 164 (CML-IN-1)

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## Compound of Interest

Compound Name: Anticancer agent 164

Cat. No.: B12394085

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## Introduction

**Anticancer agent 164**, also identified as CML-IN-1, is a potent synthetic small molecule that has demonstrated significant anticancer properties in preclinical studies. Its chemical designation is 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity.

## Chemical Structure and Properties

**Anticancer agent 164** is a derivative of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea.

- IUPAC Name: 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea
- Synonyms: CML-IN-1, Compound 7[1], Compound 4[2]
- CAS Number: 2235393-30-1
- Molecular Formula: C<sub>21</sub>H<sub>23</sub>F<sub>3</sub>N<sub>8</sub>O<sub>2</sub>S<sub>2</sub>

- Molecular Weight: 540.59 g/mol

Structure:

## Mechanism of Action

**Anticancer agent 164** exhibits a dual mechanism of action, targeting distinct signaling pathways in different cancer cell types.

- In Chronic Myeloid Leukemia (CML), it primarily acts by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation in many cancers, and its inhibition by **Anticancer agent 164** leads to the induction of apoptosis in CML cells.[\[2\]](#)
- In Colorectal Cancer (CRC), the agent has been shown to suppress the MEK/ERK signaling pathway. This pathway is a key regulator of cell proliferation, and its inhibition leads to cell cycle arrest and a reduction in tumor cell growth.[\[2\]](#)

## Quantitative Data

The in vitro efficacy of **Anticancer agent 164** has been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of **Anticancer Agent 164** (as CML-IN-1, Compound 7) in CML

Cell Line	Assay Type	Endpoint	Value (μM)	Reference
K562	Cellular Proliferation	IC <sub>50</sub>	0.038	<a href="#">[1]</a>

Table 2: In Vitro Efficacy of **Anticancer Agent 164** (as CML-IN-1, Compound 4) in Colorectal Cancer

Cell Line	Assay Type	Incubation Time	Endpoint	Value (μM)	Reference
HCT116	Cell Proliferation	48 hours	IC <sub>50</sub>	8.04 ± 0.94	<a href="#">[2]</a>
HCT116	Cell Proliferation	72 hours	IC <sub>50</sub>	5.52 ± 0.42	<a href="#">[2]</a>

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **Anticancer agent 164**.

### Cell Culture

- K562 (Human Chronic Myeloid Leukemia) Cells:
  - Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
  - Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- HCT116 (Human Colorectal Carcinoma) Cells:
  - Growth Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  - Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

### Cell Proliferation Assay (MTT Assay)

- Cells (K562 or HCT116) were seeded in 96-well plates at a density of 5 x 10<sup>3</sup> cells/well.
- After 24 hours of incubation, cells were treated with various concentrations of **Anticancer agent 164** or vehicle control (DMSO).

- Following the specified incubation period (48 or 72 hours), 20  $\mu$ L of MTT solution (5 mg/mL in PBS) was added to each well.
- The plates were incubated for an additional 4 hours at 37°C.
- The medium was then removed, and 150  $\mu$ L of DMSO was added to each well to dissolve the formazan crystals.
- The absorbance was measured at 490 nm using a microplate reader.
- The IC<sub>50</sub> value was calculated as the concentration of the compound that inhibited cell growth by 50%.

## Apoptosis Assay (Annexin V-FITC/PI Staining)

- K562 cells were seeded in 6-well plates and treated with **Anticancer agent 164** at the desired concentrations for 48 hours.
- Cells were harvested, washed twice with cold PBS, and resuspended in 1X binding buffer.
- 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide (PI) were added to the cell suspension.
- The cells were incubated for 15 minutes at room temperature in the dark.
- Apoptosis was analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

## Western Blot Analysis

- Cells were treated with **Anticancer agent 164** for the indicated times and concentrations.
- Cells were lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
- Protein concentration was determined using a BCA protein assay kit.
- Equal amounts of protein (20-40  $\mu$ g) were separated by SDS-PAGE and transferred to a PVDF membrane.

- The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
- The membrane was incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against:
  - Phospho-PI3K
  - Total PI3K
  - Phospho-Akt (Ser473)
  - Total Akt
  - Phospho-MEK
  - Total MEK
  - Phospho-ERK
  - Total ERK
  - GAPDH (as a loading control)
- The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

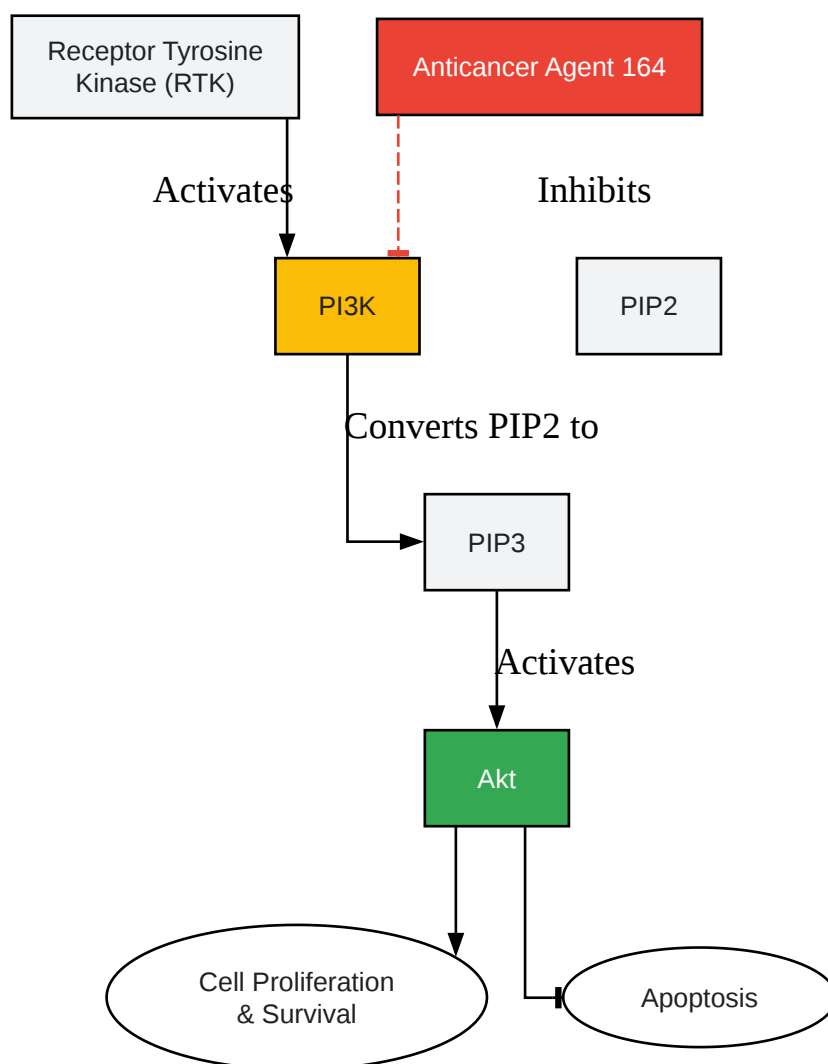
## Cell Migration and Invasion Assays (for HCT116 cells)

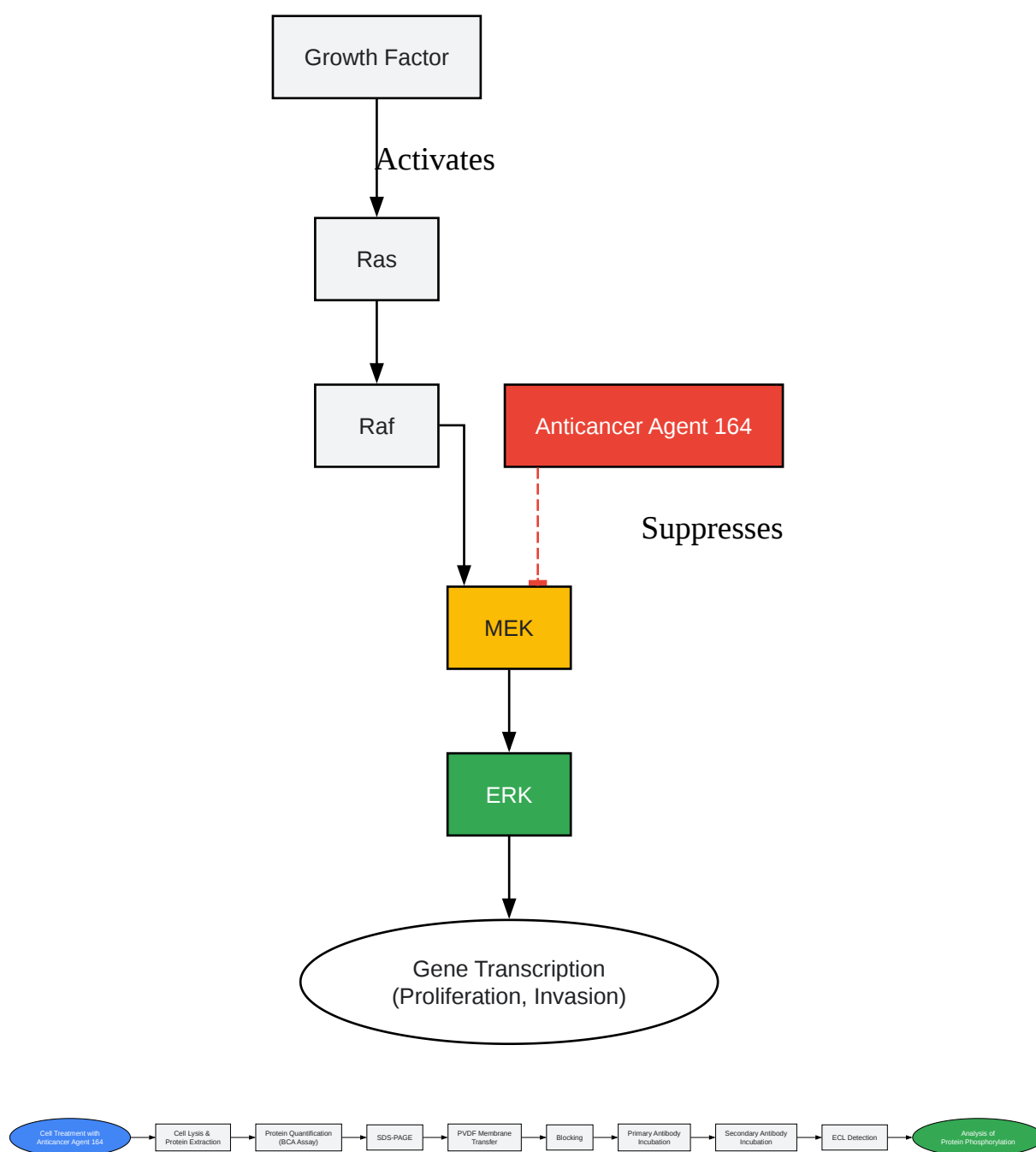
- Wound Healing Assay:
  - HCT116 cells were grown to confluence in 6-well plates.
  - A sterile pipette tip was used to create a scratch (wound) in the cell monolayer.
  - The cells were washed with PBS to remove debris and then incubated with a medium containing different concentrations of **Anticancer agent 164**.

- Images of the wound were captured at 0 and 24 hours.
- The rate of wound closure was measured to assess cell migration.
- Transwell Invasion Assay:
  - The upper chambers of Transwell inserts (8  $\mu$ m pore size) were coated with Matrigel.
  - HCT116 cells, pre-treated with **Anticancer agent 164**, were seeded in the upper chamber in a serum-free medium.
  - The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.
  - After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.
  - The invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

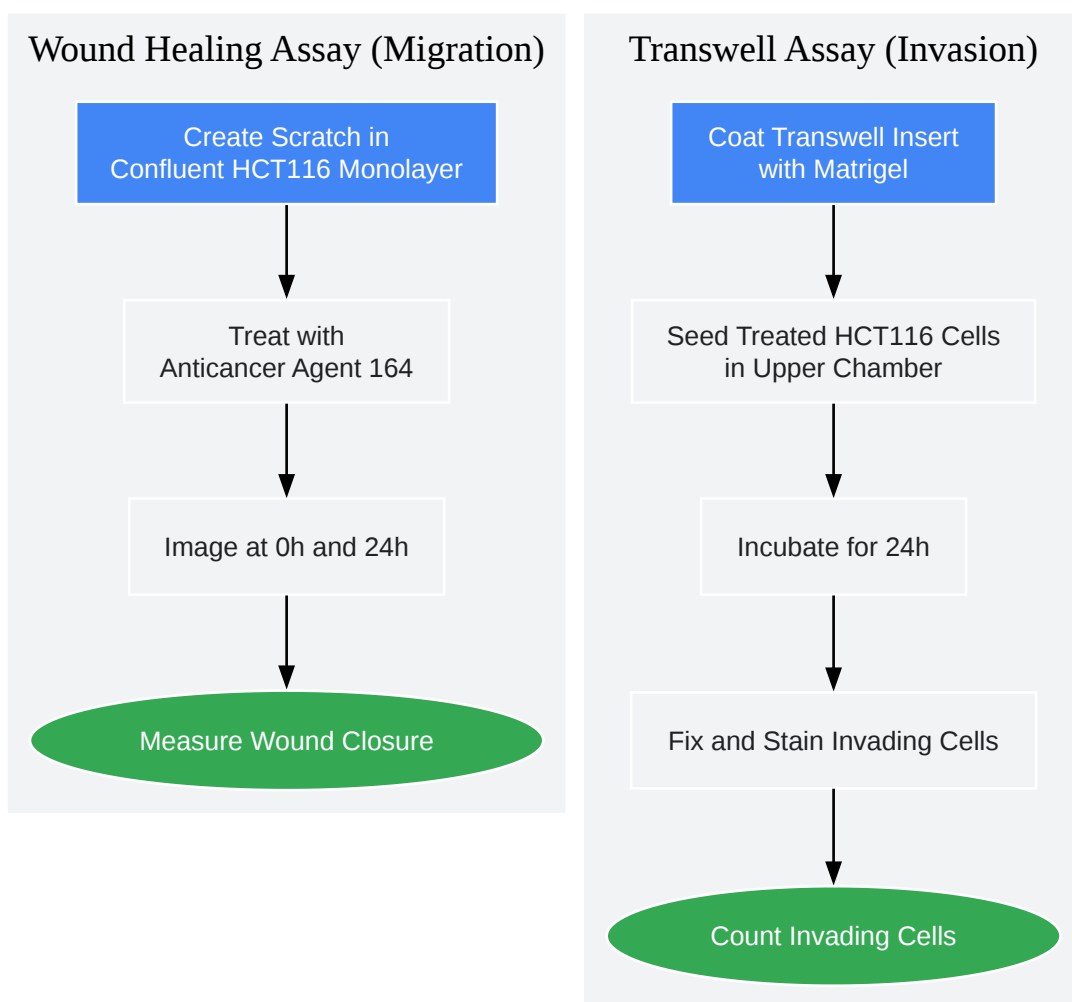
## Signaling Pathway and Experimental Workflow Diagrams

### Signaling Pathways









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## References

- 1. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]

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